
2-Picolineborane
Overview
Description
2-Methylpyridine borane complex is a nontoxic alternate to the reducing agent sodium cyanoborohydride.
Scientific Research Applications
Reductive Amination and Methylation
- Borane-trimethylamine complex, including 6-Amino-2-picoline, is used as a reducing agent for the selective methylation and formylation of amines with CO2. This process is metal-free and highly efficient, particularly for the methylation of various secondary amines (Zhang, He, & Gao, 2021).
One-Pot Reductive Amination
- The one-pot reductive amination of aldehydes and ketones using α-picoline-borane as a reducing agent is an efficient and mild procedure, applicable to a wide variety of substrates. This method can be carried out in various conditions, including in water and neat conditions (Sato, Sakamoto, Miyazawa, & Kikugawa, 2004).
Enzyme Stabilization
- 2-picoline-borane is used as an alternative reducing agent for enzyme stabilization during multipoint covalent attachment on aldehyde-supports. This approach is particularly beneficial for enzymes sensitive to borohydride reduction, leading to more stable and active biocatalysts (Orrego et al., 2018).
Reductive Alkoxyamination
- The reduction of oxime ethers with a 2-picoline-borane complex for the synthesis of alkoxyamine derivatives is a notable application. This method extends to one-pot synthesis from aldehydes and ketones, applicable to various alkoxyamine derivatives (Yokomatsu et al., 2009).
Labeling of Oligosaccharides
- 2-picoline-borane is employed as a non-toxic reducing agent for oligosaccharide labeling by reductive amination. It offers a safer alternative to sodium cyanoborohydride for fluorescence and mass spectrometric detection of oligosaccharides (Ruhaak et al., 2010).
Quantification of Monosaccharides
- In the quantification of plant cell wall monosaccharides, 2-picoline borane serves as a non-toxic reductant, replacing sodium cyanoborohydride in HPLC-UV analysis. This method enhances the safety and environmental friendliness of the process (Fang, Qin, Ma, & She, 2015).
Mechanism of Action
Target of Action
The primary targets of 2-Picolineborane are oligosaccharides . Oligosaccharides are carbohydrates that consist of a small number of simple sugars (or monosaccharides) linked together. They play crucial roles in various biological processes such as cell-cell interaction, receptor activation, and molecular trafficking .
Mode of Action
This compound interacts with its targets through a process known as reductive amination . In this process, the amine group of a label reacts with the reducing-end aldehyde group of the oligosaccharide to form a Schiff base. This Schiff base is then reduced to a secondary amine . This compound acts as the reducing agent in this process .
Biochemical Pathways
The reductive amination process involving this compound affects the biochemical pathways related to the labeling and detection of oligosaccharides . This process enhances the ionization efficiencies of the oligosaccharides, improving their detection in mass spectrometry .
Pharmacokinetics
It’s worth noting that this compound is a very stable solid that can be stored without noticeable decomposition . It is an excellent alternative for reductive aminations in methanol, water, or even under solvent-free conditions .
Result of Action
The result of this compound’s action is the successful labeling of oligosaccharides . This labeling allows for improved detection of oligosaccharides in fluorescence detection and mass spectrometry . It is a non-toxic alternative to the extensively used, but toxic sodium cyanoborohydride .
Action Environment
The action of this compound can be carried out in various environments, including methanol, water, or even under solvent-free conditions . This versatility suggests that environmental factors such as solvent type and presence may influence the compound’s action, efficacy, and stability .
Safety and Hazards
Borane-2-picoline complex is an irritating chemical that can cause irritation to the skin, eyes, and respiratory system . Therefore, it is necessary to wear appropriate protective equipment such as gloves, goggles, and face shields during operation . It is also classified as a substance that, in contact with water, emits flammable gases .
Future Directions
Biochemical Analysis
Biochemical Properties
Borane-2-picoline complex plays a significant role in biochemical reactions, particularly in the reductive amination of aldehydes and ketones. This process is essential for the labeling of oligosaccharides, which are crucial for various biological processes such as cell-cell interaction, receptor activation, and molecular trafficking . The complex interacts with enzymes and proteins involved in these processes, facilitating the formation of secondary amines from Schiff bases. This interaction is vital for the efficient labeling and detection of biomolecules in glycoproteomics .
Cellular Effects
The effects of Borane-2-picoline complex on various types of cells and cellular processes are profound. It influences cell function by participating in the labeling of oligosaccharides, which are essential for cell signaling pathways, gene expression, and cellular metabolism . The complex’s role in reductive amination ensures that oligosaccharides are accurately labeled, thereby facilitating their detection and analysis in cellular studies .
Molecular Mechanism
At the molecular level, Borane-2-picoline complex exerts its effects through the reduction of Schiff bases to secondary amines. This reduction is crucial for the labeling of oligosaccharides, which are then used in various biochemical assays . The complex binds to the aldehyde group of the oligosaccharide, forming a Schiff base, which is subsequently reduced to a secondary amine. This mechanism ensures the efficient labeling and detection of oligosaccharides in biochemical research .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Borane-2-picoline complex change over time. The compound is stable under standard laboratory conditions, ensuring consistent results in biochemical assays . Over extended periods, the complex may degrade, affecting its efficacy in labeling reactions. Long-term studies have shown that the complex maintains its reducing properties, but its stability may be compromised under certain conditions .
Dosage Effects in Animal Models
The effects of Borane-2-picoline complex vary with different dosages in animal models. At low doses, the complex effectively labels oligosaccharides without causing any adverse effects . At higher doses, the complex may exhibit toxic effects, impacting cellular function and metabolism . Threshold effects have been observed, indicating that there is an optimal dosage range for the use of this complex in biochemical applications .
Metabolic Pathways
Borane-2-picoline complex is involved in metabolic pathways related to the labeling of oligosaccharides. The complex interacts with enzymes and cofactors that facilitate the reductive amination process, ensuring the efficient labeling of oligosaccharides . This interaction affects metabolic flux and metabolite levels, highlighting the complex’s role in biochemical research .
Transport and Distribution
Within cells and tissues, Borane-2-picoline complex is transported and distributed through interactions with transporters and binding proteins . These interactions ensure that the complex reaches its target sites, facilitating the labeling of oligosaccharides. The complex’s localization and accumulation within cells are crucial for its efficacy in biochemical assays .
Subcellular Localization
The subcellular localization of Borane-2-picoline complex is essential for its activity and function. The complex is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization ensures that the complex interacts with its target biomolecules, facilitating the labeling of oligosaccharides and other biochemical processes .
Properties
InChI |
InChI=1S/C6H7N.B/c1-6-4-2-3-5-7-6;/h2-5H,1H3; | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHXLIQMGIGEHJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B].CC1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70462171 | |
| Record name | 2-Picolineborane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70462171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3999-38-0 | |
| Record name | 2-Picolineborane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70462171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Boron, trihydro(2-methylpyridine)-, (T-4) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.599 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


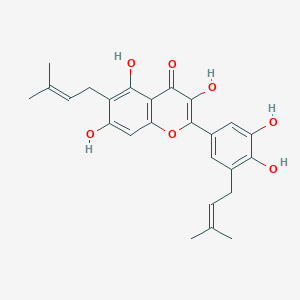
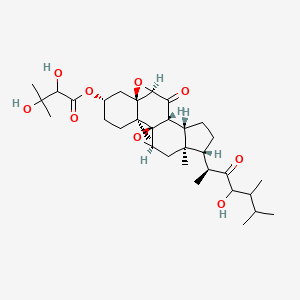
![(2E,4E,6E)-3-Methyl-6-fluoro-7-[(1-isopropyl-1,2,3,4-tetrahydroquinoline)-6-yl]-2,4,6-nonatrienoic acid](/img/structure/B1247351.png)


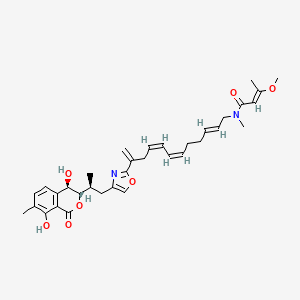

![Pyrido[4,3-b]indolizine-5,7-dione, 8-methoxy-1-(phenylmethyl)-](/img/structure/B1247362.png)
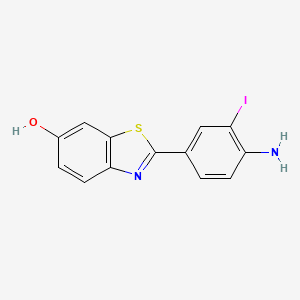

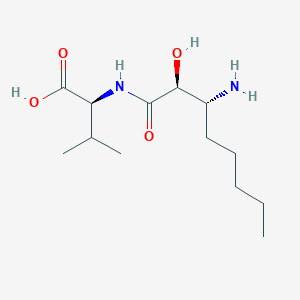

![7,8-Dihydro-6H-1,3-dioxolo[4,5-g][1]benzopyran-6-one](/img/structure/B1247369.png)

